4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine;hydrochloride

Medicinal Chemistry Bioisosterism Structure-Activity Relationship

4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride (CAS: 2243507-52-8) is a heterobifunctional building block featuring a 1,3,4-oxadiazole core, a morpholine ring, and a reactive chloromethyl substituent, designed for nucleophilic derivatization. This compound is commercially available as a hydrochloride salt, which enhances its solid-state stability and aqueous solubility, making it a practical choice for laboratory synthesis and chemical library construction.

Molecular Formula C7H11Cl2N3O2
Molecular Weight 240.08
CAS No. 2243507-52-8
Cat. No. B2956350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine;hydrochloride
CAS2243507-52-8
Molecular FormulaC7H11Cl2N3O2
Molecular Weight240.08
Structural Identifiers
SMILESC1COCCN1C2=NN=C(O2)CCl.Cl
InChIInChI=1S/C7H10ClN3O2.ClH/c8-5-6-9-10-7(13-6)11-1-3-12-4-2-11;/h1-5H2;1H
InChIKeyNLACEUKTPCIQLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine Hydrochloride: A Bifunctional 1,3,4-Oxadiazole-Morpholine Building Block for Targeted Medicinal Chemistry Procurement


4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride (CAS: 2243507-52-8) is a heterobifunctional building block featuring a 1,3,4-oxadiazole core, a morpholine ring, and a reactive chloromethyl substituent, designed for nucleophilic derivatization [1]. This compound is commercially available as a hydrochloride salt, which enhances its solid-state stability and aqueous solubility, making it a practical choice for laboratory synthesis and chemical library construction [1]. Its unique regioisomeric configuration and dual pharmacophoric elements differentiate it from simple alkylating agents and other oxadiazole regioisomers, which is critical for structure-activity relationship (SAR) optimization in drug discovery .

Why Generic 1,3,4-Oxadiazole-Morpholine Substitution is Unreliable: Physicochemical and Pharmacophoric Differentiation of CAS 2243507-52-8


Substituting 4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride with a generic in-class compound is chemically inadvisable and risks experimental failure. First, the regioisomeric connectivity of the oxadiazole ring (1,3,4- versus 1,2,4-) fundamentally alters the electronic distribution and hydrogen-bonding capacity of the scaffold, which directly impacts target binding and pharmacokinetic profiles of downstream products . Second, the hydrochloride salt form provides a precisely defined stoichiometry, crystallinity, and aqueous solubility that the corresponding free base cannot guarantee, introducing variability in reaction yields and bioassay reproducibility [1]. Finally, the dual presence of a morpholine (solubility/bioavailability enhancer) and a chloromethyl (alkylation handle) in a single molecular entity offers a synthetic efficiency that simple, monofunctional alternatives like 4-(2-chloroethyl)morpholine hydrochloride cannot replicate [1]. The quantitative evidence below demonstrates why this specific compound must be the basis of any reliable structure-activity relationship study or scaled synthesis.

Quantitative Differentiation Evidence: Prioritizing 4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine Hydrochloride Over Comparators


Regioisomeric Connectivity Defines Pharmacophoric Geometry: 1,3,4- vs 1,2,4-Oxadiazole

The core 1,3,4-oxadiazole connectivity of the target compound is a privileged pharmacophore distinct from its 1,2,4-oxadiazole regioisomer (e.g., CAS 1393558-45-6). The 1,3,4-oxadiazole ring directs the morpholine and chloromethyl groups into a specific spatial orientation, offering a unique hydrogen bond acceptor pattern (nitrogens at positions 2 and 4) [1]. This arrangement is critical for mimicking ester and amide bioisosteres, while the 1,2,4-regioisomer with an oxygen at position 1 and nitrogen at 2 provides a different electrostatic potential surface, making them non-interchangeable in target binding .

Medicinal Chemistry Bioisosterism Structure-Activity Relationship

Hydrochloride Salt Provides Defined Solubility and Stability for Reliable Synthesis

The hydrochloride salt (CAS 2243507-52-8) offers immediate solubility in polar solvents (water, methanol) compared to the neutral free base (CAS 1696991-45-3, exact mass 203.046 g/mol, XLogP3: 0.3 [1]). The free base's low aqueous solubility and potential for variable hydration/handling can lead to irreproducible stoichiometry in nucleophilic substitution reactions. The salt form ensures protonation of the morpholine nitrogen, stabilizing the compound against oxidative discoloration and improving weight-based dosing accuracy [2].

Synthetic Chemistry Formulation Science Laboratory Procurement

Derived Analogues Exhibit Potent Anti-Angiogenic and In Vivo Antitumor Efficacy in DLA Model

A closely related series of 1,3,4-oxadiazole-morpholine derivatives, synthesized from a similar intermediate, demonstrated significant biological activity [1]. The lead compound 6a showed extensive cytotoxicity in vitro at a concentration of ∼8.5 μM against Dalton's Lymphoma Ascites (DLA) cells and an 85% reduction in tumor volume in vivo [1]. The mechanism of action was attributed to the repression of tumor vasculature, evidenced by CD31 immunostaining and reduced Microvessel Density (MVD) [1]. This validates the target compound's core scaffold as a privileged entry point for developing anti-angiogenic agents.

Oncology Angiogenesis Inhibition In Vivo Pharmacology

Validated Application Scenarios for 4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine Hydrochloride Based on Its Differentiated Profile


Medicinal Chemistry Library Synthesis Targeting Kinase and Angiogenesis Pathways

The compound's chloromethyl handle and 1,3,4-oxadiazole core make it an ideal reagent for generating focused libraries of kinase inhibitors and anti-angiogenic agents. Its use, as evidenced by the synthesis of potent antitumor compound 6a (∼8.5 μM IC50, 85% tumor reduction in vivo), supports its procurement for oncology drug discovery programs [1].

Fragment-Based Drug Design (FBDD) Core Scaffold

The well-defined geometry of the 1,3,4-oxadiazole-morpholine scaffold, with a topological polar surface area (TPSA) of 51.4 Ų for the free base, provides a compact, solubility-enhancing core for fragment growth. The hydrochloride salt ensures the scaffold's solubility in biochemical assay buffers, facilitating direct screening against protein targets [2].

Chemical Biology Probe Development for Chloride Ion Channel Studies

The compound's unique combination of a chloromethyl group and a morpholine ring may be exploited to design covalent probes for ion channels or transporters. A patent describing oxadiazole-containing compounds that inhibit chloride ion transport suggests the potential of this scaffold in developing research tools for cystic fibrosis and related disorders [3].

Quote Request

Request a Quote for 4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.